molecular formula C23H24N4O4S2 B3005210 6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 449767-11-7

6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B3005210
CAS RN: 449767-11-7
M. Wt: 484.59
InChI Key: DZWRAVXAXVEGJK-UHFFFAOYSA-N
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Description

The compound "6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide" is a derivative of tetrahydrothieno[2,3-c]pyridine-3-carboxamide, which is a structural framework that has been explored for various biological activities. The compound's structure suggests potential pharmacological properties, as indicated by related research on similar compounds.

Synthesis Analysis

The synthesis of related tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives typically involves multi-step reactions starting from simpler precursors such as piperidin-4-one. The process may include steps like cyclization, sulfonation, and amidation to introduce the appropriate functional groups onto the core structure . The synthesis of such compounds is often designed to explore the structure-activity relationship by introducing various substituents and assessing their effects on biological activity.

Molecular Structure Analysis

The molecular structure of tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives is characterized by the presence of a tetrahydrothieno[2,3-c]pyridine core, which is a bicyclic system combining a thiophene ring fused with a dihydropyridine ring. The presence of additional substituents, such as the N-methyl-N-phenylsulfamoyl group, can significantly influence the compound's electronic properties and, consequently, its biological activity .

Chemical Reactions Analysis

Compounds with the tetrahydrothieno[2,3-c]pyridine-3-carboxamide scaffold can undergo various chemical reactions, depending on the functional groups present. For instance, the carboxamide group can participate in the formation of hydrogen bonds, which is crucial for the interaction with biological targets. The sulfamoyl group may also engage in hydrogen bonding or electrostatic interactions, which can be explored for the development of new drugs .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of multiple rings and functional groups can lead to a compound with a relatively high molecular weight and complexity. The solubility, melting point, and stability of these compounds can vary widely and are important factors in their potential as pharmaceutical agents. The electronic structure, as determined by molecular orbital calculations, can provide insights into the reactivity and interaction with biological targets .

Scientific Research Applications

Antimicrobial Activity

The compound has been studied for its antimicrobial properties. Kolisnyk et al. (2015) synthesized derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, closely related to the compound . They found these compounds exhibited significant antimicrobial activity against various microorganism strains, surpassing some reference drugs in effectiveness (Kolisnyk et al., 2015).

Mycobacterium Tuberculosis Inhibition

Samala et al. (2014) developed 2,6-disubstituted 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives for inhibiting Mycobacterium tuberculosis. One compound, in particular, showed significant activity with low cytotoxicity, suggesting potential applications in tuberculosis treatment (Samala et al., 2014).

Synthesis of Fused Heterocyclic Systems

Research by Bakhite et al. (2005) and Abdel-rahman et al. (2003) involved synthesizing novel derivatives of pyridothieno[2,3-b]pyridine and pyridothienopyrimidines, related to the compound in focus. These synthesized compounds have potential applications in creating new fused heterocyclic systems with varied biological activities (Bakhite et al., 2005); (Abdel-rahman et al., 2003).

Antibacterial Activity

The compound and its analogs have been examined for their antibacterial properties. Doshi et al. (2015) synthesized 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues and found them effective against certain bacterial strains, highlighting their potential as antibacterial agents (Doshi et al., 2015).

properties

IUPAC Name

6-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S2/c1-26-13-12-18-19(14-26)32-23(20(18)21(24)28)25-22(29)15-8-10-17(11-9-15)33(30,31)27(2)16-6-4-3-5-7-16/h3-11H,12-14H2,1-2H3,(H2,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWRAVXAXVEGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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